3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOAFNNDYZTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxamide: A simpler analog with a pyrazole ring and carboxamide group.
Thiophene-2-carboxamide: Contains a thiophene ring and carboxamide group.
Oxane derivatives: Compounds with an oxane ring structure.
Uniqueness
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to its combination of pyrazole, thiophene, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Biological Activity
3-Methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide, identified by its CAS number 2320668-51-5, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 335.4 g/mol. Its structural representation is essential for understanding its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O3S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2320668-51-5 |
| SMILES Notation | COc1nn(C)cc1C(=O)NCC1(c2ccsc2)CCOCC1 |
The biological activity of this compound can be attributed to its interactions at the molecular level, particularly in inhibiting specific pathways involved in cell proliferation and apoptosis. It is hypothesized that the pyrazole moiety plays a crucial role in mediating these effects.
Antiproliferative Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives, providing insights into their therapeutic potential:
-
In Vitro Studies :
- A study demonstrated that similar pyrazole compounds inhibited the growth of HeLa cells by disrupting microtubule formation, indicating their potential as anticancer agents .
- Another investigation revealed that modifications in the substituents of the pyrazole ring significantly influenced the compound's efficacy against cancer cells.
-
In Vivo Studies :
- Animal models treated with pyrazole derivatives showed reduced tumor growth compared to controls, supporting their use as promising candidates in cancer therapy.
Pharmacological Profile
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Anticancer Activity : As noted, its ability to induce G2/M phase arrest could be pivotal in cancer treatment.
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Q & A
Basic: What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step protocols:
- Core Pyrazole Formation : Use a cyclocondensation reaction between hydrazine derivatives and β-keto esters, followed by methoxy and methyl group introduction via alkylation (e.g., methyl iodide under basic conditions) .
- Oxane-Thiophene Intermediate : Construct the tetrahydropyran (oxane) ring fused to thiophene via acid-catalyzed cyclization of diols or epoxides with thiophene-3-carbaldehyde .
- Carboxamide Coupling : Activate the pyrazole-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride, then react with the oxane-thiophene-derived amine in dry toluene at 90°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Advanced: How to address regioselectivity in pyrazole alkylation?
Regioselectivity in N-methylation is influenced by:
- Base Choice : Potassium carbonate (K₂CO₃) in DMF promotes selective methylation at the 1-position due to steric and electronic effects .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions at the 5-position .
- Monitoring : Use in situ NMR or LC-MS to track methylation progress and adjust conditions dynamically .
Basic: What purification methods ensure high compound integrity?
- Liquid-Liquid Extraction : Remove polar impurities using dichloromethane/water partitioning .
- Column Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) for separation of regioisomers .
- Recrystallization : Use ethanol/water mixtures for final crystallization to achieve >99% purity .
Basic: Which techniques confirm structural identity?
- NMR : ¹H/¹³C NMR distinguishes the pyrazole ring (δ 7.2–7.8 ppm), oxane protons (δ 3.5–4.0 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the oxane-thiophene moiety .
Advanced: How to mitigate solubility issues in biological assays?
- Co-Solvent Systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : The carboxamide group allows solubility tuning at pH 6.5–7.5 .
- Prodrug Derivatization : Temporarily esterify the carboxamide to improve membrane permeability .
Advanced: Design strategies for evaluating biological activity?
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for kinase/enzyme targets .
- Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H for quantification in cell lysates .
- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS/MS .
Basic: What safety precautions are recommended?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for handling solids .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carboxamide .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into toxic gases (CO, NOₓ) .
Advanced: Resolving contradictions in reported reaction yields
Discrepancies in yields (e.g., 61% vs. 85% for similar couplings) arise from:
- Catalyst Purity : Copper sulfate in click chemistry must be anhydrous; trace water reduces efficiency .
- Reagent Stoichiometry : Excess acyl chloride (1.5 eq.) improves carboxamide coupling but requires careful quenching .
- Workup Protocols : Incomplete extraction or column overloading can artificially lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
